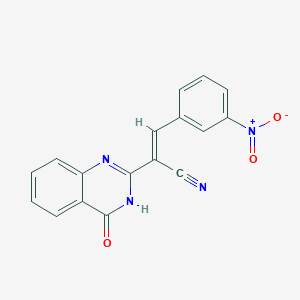

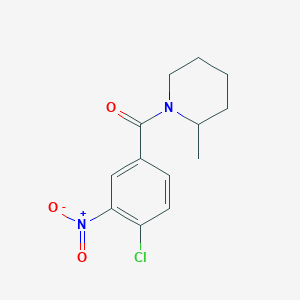

(2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-YL)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-ennitril ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Nitrophenylgruppe, einen Dihydrochinazolinon-Rest und eine Propenennitril-Verknüpfung umfasst. Diese Verbindung ist in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse, da sie ein hohes Potenzial für biologische Aktivitäten und Anwendungen in der pharmazeutischen Chemie besitzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-ennitril beinhaltet in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst:

Bildung des Dihydrochinazolinon-Kerns: Dieser Schritt beinhaltet häufig die Kondensation von Anthranilsäure mit einem geeigneten Aldehyd oder Keton unter sauren oder basischen Bedingungen, um die Dihydrochinazolinon-Struktur zu bilden.

Einführung der Propenennitril-Gruppe: Das Dihydrochinazolinon-Zwischenprodukt wird dann mit einer geeigneten Nitrilverbindung umgesetzt, wobei häufig eine Base wie Natriumhydrid oder Kaliumcarbonat verwendet wird, um die Bildung der Propenennitril-Verknüpfung zu erleichtern.

Anbindung der Nitrophenylgruppe: Der letzte Schritt beinhaltet die Nitrierung des Phenylrings, typischerweise mit einem Nitrierungsmittel wie Salpetersäure oder einer Nitrierungsmischung (z. B. Salpetersäure und Schwefelsäure).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei Optimierungen hinsichtlich Ausbeute, Reinheit und Kosteneffizienz vorgenommen werden. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Synthesesystemen und fortschrittlichen Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Nitrophenylgruppe kann Oxidationsreaktionen eingehen und möglicherweise Nitroderivate oder andere oxidierte Produkte bilden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann verschiedene Substitutionsreaktionen eingehen, insbesondere an den Nitrophenyl- und Chinazolinon-Resten, wobei Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Natriumborhydrid.

Substitution: Halogene (z. B. Chlor, Brom), Alkylierungsmittel (z. B. Methyliodid).

Hauptprodukte

Oxidation: Nitroderivate, Chinazolinonoxide.

Reduktion: Aminoderivate.

Substitution: Halogenierte oder alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-ennitril als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und Mechanismen.

Biologie

Biologisch wird diese Verbindung auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren kann, was sie zu einem Kandidaten für die Entwicklung neuer Therapeutika macht.

Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihre möglichen therapeutischen Wirkungen untersucht. Je nach ihrer Wechselwirkung mit bestimmten biologischen Wegen kann sie Aktivitäten wie entzündungshemmende, antimikrobielle oder krebshemmende Eigenschaften aufweisen.

Industrie

Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Arzneimitteln und Agrochemikalien eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-ennitril beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Nitrophenylgruppe kann an Elektronentransferreaktionen beteiligt sein, während der Chinazolinon-Rest mit Proteinbindungsstellen interagieren könnte. Diese Wechselwirkungen können biologische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the quinazolinone moiety could interact with protein binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2E)-3-(4-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-ennitril

- (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-ensäure

- (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-enamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydrochinazolin-2-yl)prop-2-ennitril durch seine spezifische Kombination von funktionellen Gruppen aus, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl einer Nitrophenylgruppe als auch eines Chinazolinon-Rests ermöglicht vielfältige Wechselwirkungen mit chemischen Reagenzien und biologischen Zielmolekülen, was diese Verbindung zu einer vielseitigen Verbindung in Forschung und industriellen Anwendungen macht.

Eigenschaften

Molekularformel |

C17H10N4O3 |

|---|---|

Molekulargewicht |

318.29 g/mol |

IUPAC-Name |

(E)-3-(3-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C17H10N4O3/c18-10-12(8-11-4-3-5-13(9-11)21(23)24)16-19-15-7-2-1-6-14(15)17(22)20-16/h1-9H,(H,19,20,22)/b12-8+ |

InChI-Schlüssel |

NOIFWKVMSUJBLK-XYOKQWHBSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655194.png)

![(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655195.png)

![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655197.png)

![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11655205.png)

![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11655228.png)

![9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655241.png)

![2-amino-6-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)pyridine-3,5-dicarbonitrile](/img/structure/B11655244.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11655251.png)